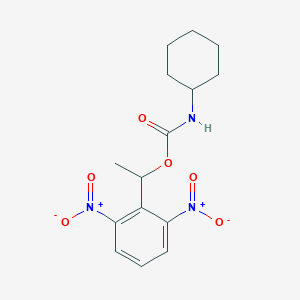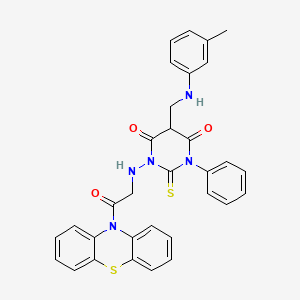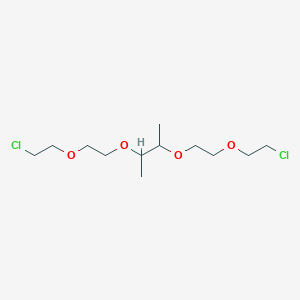
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane is an organic compound characterized by its unique structure, which includes two chlorine atoms and multiple ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane typically involves the reaction of appropriate chlorinated precursors with ether-forming reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield ether derivatives, while oxidation can produce carboxylic acids or aldehydes.
科学研究应用
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane involves its interaction with molecular targets through its chlorine atoms and ether linkages. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context and application.
相似化合物的比较
Similar Compounds
- 1,12-Dichloro-3,6,9-trioxadodecane
- 1,10-Dichloro-2,5,8-trioxadecane
Uniqueness
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane is unique due to its longer carbon chain and additional ether linkages compared to similar compounds. This structural difference can result in distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be suitable.
属性
CAS 编号 |
139426-29-2 |
|---|---|
分子式 |
C12H24Cl2O4 |
分子量 |
303.22 g/mol |
IUPAC 名称 |
2,3-bis[2-(2-chloroethoxy)ethoxy]butane |
InChI |
InChI=1S/C12H24Cl2O4/c1-11(17-9-7-15-5-3-13)12(2)18-10-8-16-6-4-14/h11-12H,3-10H2,1-2H3 |
InChI 键 |
JELPMWCAYYWINH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)OCCOCCCl)OCCOCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
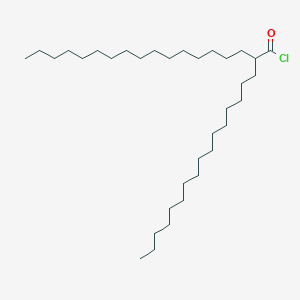
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

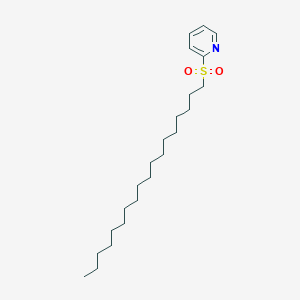
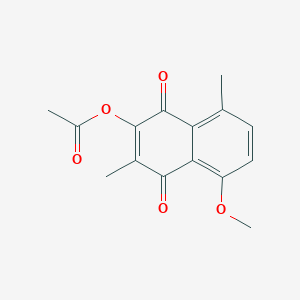
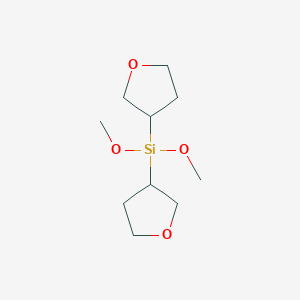
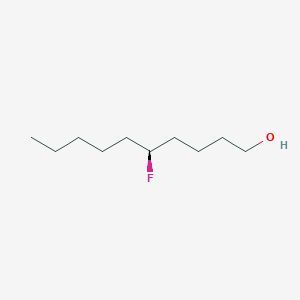
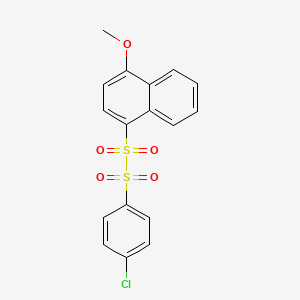
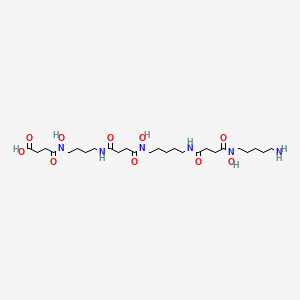
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)
